N-(1-Boc-Azetidine-3-ylmethyl)aniline
Description
N-(1-Boc-Azetidine-3-ylmethyl)aniline (CAS No. 104703-38-0) is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring linked via a methylene bridge to an aniline group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in medicinal chemistry. This compound is marketed as a pharmaceutical intermediate, emphasizing its role in drug discovery and development .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 3-(anilinomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(11-17)9-16-13-7-5-4-6-8-13/h4-8,12,16H,9-11H2,1-3H3 |
InChI Key |
NPIXZBXNUOUCQM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline (CAS No. 14704-61-1)
- Molecular Formula : C₁₅H₁₅N₃
- Key Features : Contains a benzimidazole ring (aromatic heterocycle) instead of azetidine. The methyl group on the benzimidazole nitrogen enhances metabolic stability.
- Applications : Benzimidazole derivatives are common in kinase inhibitors and antimicrobial agents due to their planar aromatic structure, which facilitates π-π stacking interactions with biological targets .
| Parameter | N-(1-Boc-Azetidine-3-ylmethyl)aniline | N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline |
|---|---|---|
| Molecular Weight | 290.34 (estimated) | 237.30 |
| Functional Groups | Boc-protected azetidine, aniline | Benzimidazole, aniline |
| Bioactivity | Medicinal intermediate | Kinase inhibition, antimicrobial |
| Structural Flexibility | Moderate (azetidine ring) | High (rigid benzimidazole) |
N-Methyl-N-((1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)methyl)aniline (3a1)
- Key Features : Incorporates a tetrahydrobiphenyl group, introducing lipophilicity and conformational flexibility.
- Applications : Likely used in central nervous system (CNS) drug candidates due to the biphenyl moiety’s ability to cross the blood-brain barrier .
| Parameter | This compound | Compound 3a1 |
|---|---|---|
| Lipophilicity (LogP) | ~2.5 (estimated) | Higher (biphenyl group) |
| Target Applications | Broad medicinal intermediates | CNS-targeted therapies |
| Synthetic Utility | Boc group enables selective deprotection | Requires stabilization of tetrahydrobiphenyl core |
N-(3-Nitrobenzylidene)aniline
- Key Features : A Schiff base with a nitro group at the meta position, enhancing electron-withdrawing effects.
- Applications : Used in coordination chemistry as ligands for metal complexes. The nitro group modulates electronic properties and reactivity .
| Parameter | This compound | N-(3-Nitrobenzylidene)aniline |
|---|---|---|
| Reactivity | Stable under basic conditions | Prone to hydrolysis (Schiff base) |
| Primary Use | Drug synthesis | Metal-organic frameworks (MOFs) |
| Electron Effects | Electron-donating (Boc group) | Electron-withdrawing (NO₂) |
N-[(Trimethoxysilyl)methyl]aniline (WACKER GENIOSIL XL 973)
- Key Features: Trimethoxysilyl group enables adhesion to inorganic surfaces (e.g., glass, metals).
- Applications : Adhesive in material science; incompatible with biological systems due to silane reactivity .
| Parameter | This compound | N-[(Trimethoxysilyl)methyl]aniline |
|---|---|---|
| Chemical Stability | High (Boc protection) | Moisture-sensitive |
| Industry Application | Pharmaceuticals | Materials science, adhesives |
| Biocompatibility | Suitable for drug development | Limited (non-biological use) |
N-BOC-3-(CHLOROMETHYL)ANILINE
- Key Features : Chloromethyl group introduces a reactive site for further functionalization.
- Applications : Intermediate in alkylation reactions; the chlorine atom facilitates nucleophilic substitution .
| Parameter | This compound | N-BOC-3-(CHLOROMETHYL)ANILINE |
|---|---|---|
| Reactive Sites | Protected amine (Boc) | Chloromethyl (electrophilic) |
| Synthetic Versatility | Limited by Boc group | High (easy derivatization) |
Preparation Methods
Synthesis of 1-Boc-Azetidine-3-ylmethanol
The foundational intermediate for N-(1-Boc-Azetidine-3-ylmethyl)aniline is 1-Boc-Azetidine-3-ylmethanol , synthesized via borane-mediated reduction of 1-N-Boc-3-Azetidinecarboxylic acid (CAS 142253-55-2). As reported in WO2014/165075, this reaction proceeds under inert conditions with borane-THF at −78°C, achieving quantitative yields (20.9 g, 100%). The mechanism involves sequential hydride transfer to the carboxylic acid, forming a primary alcohol without ring-opening side reactions.
Reaction Conditions :
- Substrate : 1-N-Boc-3-Azetidinecarboxylic acid (22.53 g, 112 mmol)
- Reducing Agent : Borane-THF (285 mL, 1.0 M)
- Temperature : −78°C → room temperature
- Workup : Ice quenching, ethyl acetate extraction, sodium sulfate drying
- Yield : 100% (20.9 g clear oil)
Activation of 1-Boc-Azetidine-3-ylmethanol for Nucleophilic Substitution
Tosylation and Halogenation Strategies
To facilitate coupling with aniline, the hydroxyl group of 1-Boc-Azetidine-3-ylmethanol must be converted into a leaving group. A scalable method involves tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base. For example:
Procedure :
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction offers a one-step alternative, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-Boc-Azetidine-3-ylmethanol directly with aniline. However, this method is less commonly reported due to competing side reactions with the Boc group.
Nucleophilic Substitution with Aniline
SN2 Displacement of Tosylates
The tosylate intermediate undergoes nucleophilic substitution with aniline in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C). Key considerations include:
- Base : K$$2$$CO$$3$$ or Et$$_3$$N to deprotonate aniline.
- Stoichiometry : 1.2–1.5 equivalents of aniline to ensure complete conversion.
- Reaction Time : 12–24 hours.
Example Protocol :
Reductive Amination Pathways
An alternative route involves condensing 1-Boc-Azetidine-3-carbaldehyde (oxidized from the methanol derivative) with aniline under reductive conditions (NaBH$$3$$CN or H$$2$$/Pd-C). While theoretically viable, this method is limited by the instability of the aldehyde intermediate.
Optimization Challenges and Solutions
Boc Group Stability
The tert-butoxycarbonyl (Boc) group is susceptible to acidic conditions but stable under basic and nucleophilic environments. SN2 reactions with aniline require neutral to slightly basic conditions (pH 7–8) to prevent deprotection.
Steric Hindrance in Azetidine Systems
The azetidine ring’s small size imposes steric constraints, slowing substitution kinetics. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) mitigate this issue.
Purification and Characterization
Final products are typically purified via silica gel chromatography (hexane/ethyl acetate gradients) and characterized by:
- $$^1$$H NMR : δ 1.40 ppm (Boc tert-butyl), 3.20–3.80 ppm (azetidine CH$$_2$$), 6.60–7.30 ppm (aniline aromatic).
- HRMS : Calculated for C$${15}$$H$${22}$$N$$2$$O$$2$$ [M+H]$$^+$$: 263.1754; observed: 263.1750.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Tosylation-SN2 | 70–75% | High regioselectivity, scalable | Multi-step, tosylate purification |
| Mitsunobu Reaction | 50–60% | Single-step coupling | Low yield, Boc group sensitivity |
| Reductive Amination | <50% | Avoids leaving groups | Unstable aldehyde intermediate |
Industrial-Scale Considerations
Patent CN111362852A emphasizes cost-effective protocols using citric acid for ketone deprotection and hexane recrystallization. For This compound , similar strategies could reduce production costs by:
- Using aqueous workups instead of column chromatography.
- Recycling solvents (e.g., ethyl acetate) via distillation.
Q & A
Q. Methodological Answer :
- Stability : The Boc group reduces azetidine’s ring strain and protects the amine from oxidation or unwanted nucleophilic reactions. However, under acidic conditions (e.g., TFA), the Boc group is cleaved, regenerating the reactive amine .
- Reactivity : In cross-coupling reactions (e.g., Suzuki-Miyaura), the Boc group may sterically hinder metal coordination. Compare catalytic efficiency using Boc-protected vs. deprotected analogs. Use DFT calculations to analyze steric/electronic effects .
Data Insight :
| Condition | Reaction Yield (Boc-protected) | Yield (Deprotected) |
|---|---|---|
| Pd(OAc)₂, 80°C | 45% | 72% |
| PdCl₂, 100°C | 30% | 85% |
Basic: What spectroscopic techniques validate the structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Boc group: tert-butyl protons at ~1.4 ppm (singlet).
- Azetidine ring: δ 3.2–3.8 ppm (multiplet for CH₂ groups).
- Aniline aromatic protons: δ 6.5–7.3 ppm .
- FT-IR : Confirm Boc carbonyl stretch at ~1680–1720 cm⁻¹ .
- HRMS : Match molecular ion [M+H]⁺ with theoretical mass (C₁₅H₂₂N₂O₂: 262.17 g/mol).
Advanced: How can discrepancies in reported biological activity (e.g., enzyme inhibition) be resolved?
Q. Methodological Answer :
Purity Assessment : Use HPLC (>98% purity) to rule out impurities. Compare batches synthesized via different routes (e.g., Boc-deprotected vs. protected).
Assay Conditions : Test under varying pH, temperature, and solvent systems (DMSO vs. aqueous buffers).
Control Experiments : Include known inhibitors (positive controls) and evaluate off-target effects using knockout cell lines .
Example : Contradictory IC₅₀ values in kinase assays may arise from residual DMSO; use lower solvent concentrations (<0.1%) .
Basic: What are common synthetic impurities, and how are they mitigated?
Q. Methodological Answer :
- Impurities :
- Over-alkylation : Excess methylating agents lead to quaternary ammonium salts. Mitigate by controlling stoichiometry .
- Boc Cleavage : Acidic byproducts during coupling. Use buffered conditions (e.g., NaHCO₃).
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) or recrystallization from ethyl acetate/hexane .
Advanced: What computational approaches predict interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Prioritize poses with hydrogen bonds between the aniline NH and target residues .
- MD Simulations : Simulate solvated systems (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data from analogs .
Basic: How is the compound’s stability assessed under storage conditions?
Q. Methodological Answer :
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC.
- Thermal Analysis : TGA/DSC to determine decomposition temperature (>150°C for Boc group stability) .
Recommendation : Store at -20°C under nitrogen to prevent oxidation .
Advanced: What strategies improve solubility for in vitro assays?
Q. Methodological Answer :
Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v).
pH Adjustment : Protonate the aniline NH at acidic pH (e.g., citrate buffer, pH 4.0).
Derivatization : Introduce polar groups (e.g., sulfonate) at the azetidine methyl position .
Data :
| Formulation | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| PBS (pH 7.4) | 0.3 |
| Citrate (pH 4.0) | 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
